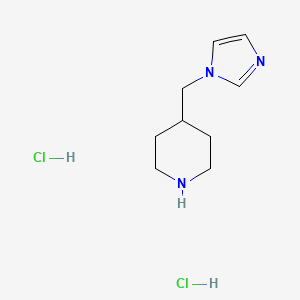

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride

Beschreibung

Historical Context and Discovery

The development of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride emerges from the broader historical trajectory of imidazole and piperidine chemistry research. Imidazole itself was first synthesized by Heinrich Debus in 1858, marking the beginning of extensive research into five-membered nitrogen-containing heterocycles. The systematic exploration of imidazole derivatives gained momentum throughout the late 19th and early 20th centuries, with significant contributions from Arthur Rudolf Hantzsch, who coined the term "imidazole" in 1887. Piperidine chemistry developed in parallel, with researchers recognizing the importance of six-membered nitrogen heterocycles in natural product synthesis and pharmaceutical applications.

The specific compound 4-(1H-Imidazol-1-ylmethyl)piperidine emerged from research efforts aimed at combining the beneficial properties of both heterocyclic systems. A pivotal moment in this compound's history occurred in 1994 when Vollinga and colleagues published their research on "A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine". While this early work focused on a positional isomer, it established the foundation for understanding the biological significance of imidazole-piperidine hybrid molecules. The research demonstrated that structural modifications within this chemical framework could yield compounds with specific receptor selectivity and enhanced biological activity.

The evolution from the basic structural framework to the dihydrochloride salt form represents a logical progression in pharmaceutical chemistry. Salt formation has long been recognized as a critical strategy for improving the physicochemical properties of drug candidates, particularly their solubility and stability profiles. The dihydrochloride variant of 4-(1H-Imidazol-1-ylmethyl)piperidine likely emerged through systematic optimization efforts aimed at creating a more pharmaceutically tractable form of the parent compound.

Classification and Nomenclature

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride belongs to the broad category of nitrogen-containing heterocyclic compounds, specifically classified as a bis-heterocyclic system. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-(imidazol-1-ylmethyl)piperidine dihydrochloride, reflecting its structural composition and salt form. The compound falls within multiple chemical classification systems, serving as both a piperidine derivative and an imidazole derivative, highlighting its dual heterocyclic nature.

From a structural perspective, the compound represents a substituted piperidine where the substituent at the 4-position consists of a methylene bridge connecting to an imidazole ring. The imidazole moiety is attached through its nitrogen-1 position, creating a specific regioisomer with defined spatial arrangements. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, typically formed through protonation of the basic nitrogen centers within the molecule.

The Chemical Abstracts Service registry number 90748-03-1 provides a unique identifier for the base compound, while various salt forms may possess different registry numbers. Alternative nomenclature systems include the use of systematic names such as "Piperidine, 4-(1H-imidazol-1-ylmethyl)-, hydrochloride (1:2)" reflecting the stoichiometric relationship between the organic base and the hydrochloride counterions. The compound also appears in chemical databases under simplified names such as "4-(imidazol-1-ylmethyl)piperidine" when referring to the free base form.

| Property | Value |

|---|---|

| IUPAC Name | 4-(imidazol-1-ylmethyl)piperidine dihydrochloride |

| Chemical Abstracts Service Number | 90748-03-1 |

| Molecular Formula | C9H17Cl2N3 |

| Molecular Weight | 238.156 g/mol |

| InChI Key | ZPCQDEWEJQHOJX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CN2C=CN=C2 |

Significance in Heterocyclic Chemistry

The significance of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride in heterocyclic chemistry stems from its representation of successful molecular hybridization between two fundamentally important nitrogen-containing ring systems. Imidazole rings are present in numerous biologically active molecules, including the amino acid histidine and various pharmaceutical agents, contributing to their biological activity through hydrogen bonding capabilities and metal coordination properties. The five-membered imidazole ring system exhibits aromatic character due to its planar structure containing six π-electrons, making it an excellent pharmacophore for drug design.

Piperidine rings, conversely, represent one of the most prevalent structural motifs in pharmaceutical chemistry, appearing in numerous approved drugs and natural products. The six-membered saturated ring provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular recognition events. Research has demonstrated that piperidine derivatives exhibit diverse pharmacological properties, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer activities.

The combination of these two heterocyclic systems in 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride creates a molecular architecture capable of multiple simultaneous interactions with biological targets. The imidazole moiety can participate in hydrogen bonding, metal coordination, and π-π stacking interactions, while the piperidine ring can engage in hydrophobic interactions and conform to binding pocket geometries. This dual functionality makes the compound particularly valuable as a scaffold for medicinal chemistry applications.

The methylene linker between the two ring systems provides optimal spatial separation, allowing both heterocycles to maintain their individual binding capabilities while preventing steric interference. This structural feature has been recognized as critical for maintaining the biological activity of hybrid molecules, as demonstrated in structure-activity relationship studies of related compounds. The linker length and flexibility have been shown to influence the overall biological profile of such molecules, with single methylene bridges often providing optimal activity profiles.

Research Trajectory and Current Status

The research trajectory of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride reflects the broader evolution of heterocyclic medicinal chemistry over the past several decades. Initial investigations focused primarily on understanding the fundamental chemical properties and synthetic accessibility of the compound. Early synthetic approaches employed traditional organic chemistry methodologies, including nucleophilic substitution reactions between imidazole and piperidine derivatives.

Contemporary research has expanded to encompass sophisticated analytical characterization techniques, including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography when applicable. These analytical advances have enabled precise structural confirmation and purity assessment, critical factors for pharmaceutical development. High-performance liquid chromatography methods have been developed to achieve purity levels exceeding 97.0%, demonstrating the compound's amenability to purification and quality control processes.

Recent investigations have explored the compound's potential applications in various therapeutic areas, building upon the established biological activities of related imidazole and piperidine derivatives. Structure-activity relationship studies have examined modifications to the core structure, investigating the effects of substituents on both the imidazole and piperidine rings. These studies have provided valuable insights into the molecular features responsible for biological activity and have guided the design of next-generation analogs.

Current research status indicates continued interest in the compound as both a synthetic intermediate and a potential therapeutic agent. Industrial production methods have been developed to enable larger-scale synthesis, incorporating continuous flow reactor technologies and optimized reaction conditions. The compound's availability from multiple commercial suppliers suggests sustained demand from the research community. Quality control standards have been established, with typical specifications requiring minimum purity levels and comprehensive analytical characterization.

| Research Milestone | Year | Significance |

|---|---|---|

| First imidazole synthesis | 1858 | Foundation of imidazole chemistry |

| Imidazole nomenclature established | 1887 | Systematic classification framework |

| Histamine H3 receptor agonist studies | 1994 | Biological activity demonstration |

| Commercial availability established | 2000s | Research accessibility |

| Advanced analytical characterization | 2010s | Quality assurance standards |

| Current pharmaceutical investigations | 2020s | Therapeutic potential exploration |

Eigenschaften

IUPAC Name |

4-(imidazol-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCHEWBSRYZNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Imidazole Ring Formation and Functionalization

The imidazole ring in the target compound is typically synthesized by classical condensation reactions involving precursors such as glyoxal, ammonia, and formaldehyde. This method forms the imidazole nucleus via cyclization, which can then be functionalized or linked to the piperidine moiety.

- Imidazole synthesis : Condensation of glyoxal and ammonia followed by cyclization with formaldehyde produces the imidazole ring system ready for further substitution.

Attachment of the Imidazolylmethyl Group to Piperidine

The key step involves linking the imidazole ring to the piperidine at the 4-position through a methylene bridge, typically achieved by nucleophilic substitution or reductive amination.

- Nucleophilic substitution : A piperidine derivative bearing a suitable leaving group (e.g., halomethyl) reacts with imidazole under controlled conditions to form the imidazolylmethyl linkage.

- Reductive amination : Alternatively, an aldehyde-functionalized imidazole can be coupled with 4-aminopiperidine, followed by reduction to form the methylene bridge.

Typical reaction conditions include:

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0–150°C (often moderate, ~80°C) |

| Solvent | Polar solvents such as ethanol, methanol, or water |

| Catalyst/Base | Acidic catalysts (e.g., HCl) or bases (e.g., NaOH) depending on reaction step |

| Reaction Time | Several hours to overnight |

Optimization of temperature and catalyst concentration is crucial to maximize yield and minimize side reactions.

Formation of the Dihydrochloride Salt

The free base obtained from the above steps is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

- Salt formation : Addition of excess HCl in an appropriate solvent (e.g., ethanol or diethyl ether) precipitates the dihydrochloride salt, which is then isolated by filtration or crystallization.

Purification Techniques

Purification is essential to obtain high-purity 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride suitable for research and pharmaceutical applications.

- Column chromatography : Gradient elution using methanol/dichloromethane mixtures is effective for isolating the hydrochloride salt and removing impurities.

- Recrystallization : From solvents such as ethanol or isopropanol to improve purity and crystallinity.

- Analytical monitoring : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity (>95%) and structural integrity.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with attention to reaction efficiency, cost, and environmental safety.

- Batch vs. continuous flow : Both batch reactors and continuous flow systems are used, with continuous flow offering improved control over reaction parameters and scalability.

- Catalyst optimization : Use of acid or base catalysts is optimized to balance reaction rate and selectivity.

- Temperature and pressure control : Precise control ensures high yields and minimizes degradation.

- Automation : Automated reactors facilitate reproducibility and process control.

- Environmental aspects : Solvent recycling and waste minimization are integral to sustainable production.

Comparative Data Table of Related Compounds and Preparation Insights

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Feature | Purification Method |

|---|---|---|---|---|

| 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride | C9H15Cl2N3 | ~238.16 | Nucleophilic substitution of imidazole on piperidine | Column chromatography, recrystallization |

| 4-(1H-Imidazol-4-yl)piperidine hydrochloride | C8H13ClN3 | 191.67 | Cyclization of imidazole derivatives with piperidine | Methanol/dichloromethane chromatography |

| 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride | C13H18Cl2N4 | ~300 | Stepwise assembly of imidazole, piperidine, and pyridine rings | Recrystallization, chromatography |

Key Research Findings Relevant to Preparation

- Positional isomerism affects synthetic strategy and biological activity; the 1H-imidazolyl substitution at the piperidine 4-position requires selective functionalization to avoid isomeric mixtures.

- Reaction optimization : Maintaining low temperatures during imidazole activation minimizes side reactions, improving yields.

- Catalyst selection : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be used for regioselective attachment of imidazole derivatives to piperidine, though classical nucleophilic substitution remains common.

- Stability : The dihydrochloride salt form is preferred for its enhanced aqueous solubility and stability during storage and handling.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's chemical formula is and it features a piperidine ring substituted at the 4-position with a 1H-imidazol-1-ylmethyl group. This structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery.

Medicinal Chemistry

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is primarily investigated for its potential therapeutic properties. Its imidazole component is known to interact with various biological targets, including receptors and enzymes.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for this compound range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivatives | Varies | Various strains |

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of various enzymes, including peroxidases and other oxidoreductases, which are crucial in metabolic pathways .

Biological Research

The compound serves as a ligand in biochemical assays and is being studied for its role in modulating cellular signaling pathways.

- Histamine Receptor Modulation : Research indicates that it may act as a selective agonist for histamine receptors, which could have implications for treating allergic reactions or gastric conditions .

Industrial Applications

In the industrial sector, 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.

- Synthesis of Pharmaceuticals : The compound acts as a building block for more complex molecules in drug development, particularly in creating novel therapeutic agents targeting various diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of piperidine derivatives, including 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride. The results demonstrated that this compound exhibited potent activity against multiple bacterial strains, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with peroxidase enzymes. The findings suggested that it effectively inhibits enzyme activity, which could be beneficial in developing treatments for conditions where oxidative stress is a factor .

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine and imidazole derivatives. Key structural analogues include:

Physicochemical Properties

- Solubility: The dihydrochloride salt of the main compound offers superior water solubility compared to mono-hydrochloride analogues (e.g., 4-(1H-imidazol-1-yl)piperidine hydrochloride) due to increased ionic character .

- Thermal Stability : Hydrate forms (e.g., the main compound) may exhibit lower melting points than anhydrous derivatives like 13c (189–192°C) .

- Purity : Commercial samples of the main compound are available at 97% purity , higher than many analogues (e.g., 95% for triazole derivatives) .

Pharmacological Activity

- H3 Receptor Interaction : Imidazole-containing compounds often target histamine H3 receptors. Thioperamide (a thiourea-based H3 antagonist) binds two receptor subtypes (H3A: Ki = 5 nM; H3B: Ki = 68 nM) . The main compound’s imidazole group may favor H3A binding, but its methylene spacer could reduce affinity compared to direct-attachment analogues.

Biologische Aktivität

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride

- CAS Number : 1255717-25-9

- Molecular Formula : C8H13Cl2N3

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1H-Imidazol-1-ylmethyl)piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives containing the piperidine structure can induce apoptosis in cancer cell lines. For example, one study reported enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

The biological activity of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission .

- Receptor Modulation : It has been suggested that compounds with imidazole and piperidine moieties can act as agonists or antagonists at various receptors, including histamine receptors and G-protein coupled receptors (GPCRs) involved in signaling pathways .

Case Studies

Several case studies have documented the effects of similar compounds:

- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of a series of piperidine derivatives against multi-drug resistant bacteria. The results showed that modifications on the piperidine ring significantly enhanced antibacterial activity, particularly with electron-donating groups .

- Anticancer Efficacy Study : Another investigation focused on the cytotoxic effects of imidazole-containing piperidine derivatives on various cancer cell lines. The study concluded that specific structural modifications led to improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Combining aldehyde derivatives (e.g., 3,4-dichlorophenoxybenzaldehyde) with piperidine precursors under reflux in methanol, followed by triethylamine-mediated cyclization to form the imidazole core .

- Deprotection : Use of trifluoroacetic acid (TFA) in dichloromethane to remove tert-butyloxycarbonyl (Boc) protecting groups, yielding the free piperidine intermediate .

- Salt formation : Treatment with HCl to generate the dihydrochloride salt.

Key intermediates are characterized via HPLC-MS (retention time, m/z) and NMR (δ values for imidazole protons at ~7.5–8.5 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at room temperature, away from moisture and incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data between synthesized batches?

- Cross-validation : Compare ¹H/¹³C NMR shifts with reference data from NIST Chemistry WebBook or peer-reviewed studies .

- Variable temperature NMR : Identify dynamic effects (e.g., conformational flexibility) that may cause signal splitting .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in proton-deficient regions .

Q. What strategies optimize regioselectivity during imidazole substitution in piperidine derivatives?

- Steric and electronic control : Electron-withdrawing groups (e.g., trifluoromethyl) on the aldehyde precursor favor substitution at the imidazole C4 position .

- Catalytic additives : Pd/C or CuI can enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-imidazole linkages .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .

Q. How is this compound utilized in neurotransmitter reuptake assays?

- Functional assays : Compare inhibition of serotonin (5-HT) and norepinephrine (NE) uptake using radiolabeled tracers (e.g., [³H]-5-HT). Venlafaxine hydrochloride serves as a positive control .

- Structure-activity relationship (SAR) : Vary the linker length (n=3–4 carbons) between the piperidine and phenyl groups to assess potency .

- Dose-response curves : Determine IC50 values under physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions .

Q. What in silico methods predict interactions with enzymes like LSD1?

- Molecular docking : Use AutoDock Vina to model binding poses within the LSD1 active site, focusing on H-bonding with the FAD cofactor .

- MD simulations : Assess stability of the imidazole-piperidine scaffold under simulated physiological conditions (150 mM NaCl, 310 K) .

- Pharmacophore modeling : Identify critical features (e.g., basic nitrogen, hydrophobic groups) for irreversible inhibition .

Q. How can researchers mitigate decomposition during long-term storage?

- Lyophilization : Convert the compound to a stable amorphous solid, reducing hydrolytic degradation .

- Inert atmosphere : Store under argon to prevent oxidation of the imidazole ring .

- Stability studies : Use accelerated aging tests (40°C/75% RH) to predict shelf life and identify degradation products via LC-MS .

Q. Notes for Methodological Rigor

- Contradiction management : If spectral data conflict, prioritize peer-reviewed sources over computational predictions .

- Batch reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) to minimize variability .

- Ecotoxicity assessment : Follow OECD guidelines (e.g., Test No. 201) to evaluate environmental impact of waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.